molecular formula C9H13N5O2 B5625023 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine

Cat. No. B5625023
M. Wt: 223.23 g/mol
InChI Key: GJYAUNIMZKFPJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine" often involves multi-step chemical reactions, including the formation of Schiff bases and subsequent cyclization reactions. For example, Schiff base ligands have been synthesized and characterized using various techniques, hinting at the complex synthetic routes that might be involved in the synthesis of our target compound (Hayvalı, Unver, & Svoboda, 2010). Another study on the synthesis of derivatives of Pyrazolo[3,4-d]pyrimidines by reacting similar pyrazole compounds with amines highlights the versatility of reactions involving pyrazole derivatives (Makarov et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds containing pyrazole and oxadiazole units has been extensively studied, often using X-ray crystallography. These analyses reveal the tautomeric equilibria and spatial arrangements that could influence the chemical behavior and reactivity of these molecules. For instance, X-ray crystallography has been utilized to determine the spatial structures of similar compounds, providing insights into their molecular configurations (Jiang et al., 2012).

Chemical Reactions and Properties

Compounds like "N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine" can participate in various chemical reactions due to their functional diversity. For example, the reaction of oxadiazole-3,4-diamine with hexanedione under the Paal–Knorr reaction conditions selectively produces related compounds, indicating potential reactivity pathways for our compound of interest (Obruchnikova & Rakitin, 2023).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, it might interact with biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Safety and Hazards

As with any chemical compound, handling “N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information on safety and hazards .

Future Directions

The study and application of “N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine” could be a promising area of research, given the interesting properties suggested by its molecular structure. Potential areas of interest might include medicinal chemistry, materials science, and synthetic methodology .

properties

IUPAC Name

N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-6-4-7(2)14(11-6)5-10-8-9(15-3)13-16-12-8/h4H,5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYAUNIMZKFPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CNC2=NON=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine

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